Lipophilicity Advantage: Thioether XLogP3 of 1.9 vs. Direct Carbon Analog XLogP3 of 1.3
The incorporation of a sulfur atom in the thioether bridge of the target compound (CAS 1648864-56-5) elevates the computed partition coefficient (XLogP3) to 1.9, compared to 1.3 for the direct carbon-linked analog tert-butyl 3-(2-ethoxy-2-oxoethyl)azetidine-1-carboxylate (CAS 158602-35-8) [1][2]. This Δ = +0.6 log unit increase represents an approximately 4-fold higher predicted octanol-water partitioning, which can be critical for achieving adequate membrane permeability in cell-based assays without resorting to additional structural modifications [1].
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3 = 1.9 (PubChem computed) |
| Comparator Or Baseline | tert-Butyl 3-(2-ethoxy-2-oxoethyl)azetidine-1-carboxylate (CAS 158602-35-8): XLogP3 = 1.3 |
| Quantified Difference | Δ XLogP3 = +0.6 (∼4-fold higher predicted partitioning) |
| Conditions | PubChem XLogP3 3.0 computational model, identical algorithm for both compounds |
Why This Matters
For medicinal chemistry programs requiring passive membrane permeability, the +0.6 logP differential can be decisive; the carbon analog may require additional lipophilic substituents to achieve comparable cellular uptake, adding synthetic steps and molecular weight.
- [1] PubChem. CID 101043692 (target compound). Computed XLogP3-AA: 1.9. National Center for Biotechnology Information. Accessed 2026-05-07. View Source
- [2] PubChem. CID 15256325 (carbon analog, CAS 158602-35-8). Computed XLogP3-AA: 1.3. National Center for Biotechnology Information. Accessed 2026-05-07. View Source
